molecular formula C17H13NO B3244620 5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde CAS No. 162851-60-7

5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde

Cat. No.: B3244620
CAS No.: 162851-60-7
M. Wt: 247.29 g/mol
InChI Key: AFQRLNHTLTVPPX-UHFFFAOYSA-N
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Description

5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde is a heterocyclic compound that features an indole fused to an isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde can be achieved through a pseudo four-component domino reaction. This involves the reaction of 1-aroyl-3,4-dihydroisoquinolines, terminal α,β-ynones, and malononitrile. The reaction is typically carried out under microwave irradiation in a one-pot approach, which allows for the selective formation of the heterocyclic core .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.

Major Products

    Oxidation: 5,6-Dihydroindolo[2,1-a]isoquinoline-12-carboxylic acid.

    Reduction: 5,6-Dihydroindolo[2,1-a]isoquinoline-12-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Potential use in the study of biological pathways and as a probe for biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique photophysical properties.

Mechanism of Action

The mechanism of action of 5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indolo[2,1-a]isoquinoline: Shares a similar core structure but lacks the aldehyde functional group.

    5,6-Dihydroindolo[2,1-a]isoquinoline: Similar structure but without the carbaldehyde group.

Uniqueness

5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization

Properties

IUPAC Name

5,6-dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-11-15-14-7-3-4-8-16(14)18-10-9-12-5-1-2-6-13(12)17(15)18/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQRLNHTLTVPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3C(=C2C4=CC=CC=C41)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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